molecular formula C10H14ClN3O B7898489 (1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanol

(1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanol

Cat. No.: B7898489
M. Wt: 227.69 g/mol
InChI Key: XREAMAFDXSUZAS-UHFFFAOYSA-N
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Description

(1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanol: is a heterocyclic compound that features both pyrimidine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanol typically involves the reaction of 5-chloropyrimidine with piperidine derivatives under controlled conditions. The reaction is often catalyzed by bases or acids to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles and appropriate solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the chlorine atom can result in various substituted pyrimidine derivatives .

Scientific Research Applications

(1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

[1-(5-chloropyrimidin-2-yl)piperidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-8-5-12-10(13-6-8)14-4-2-1-3-9(14)7-15/h5-6,9,15H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREAMAFDXSUZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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